molecular formula C18H19NaO5S B13435289 2'-O-(Benzyloxycarbonyl) Taxol

2'-O-(Benzyloxycarbonyl) Taxol

Cat. No.: B13435289
M. Wt: 370.4 g/mol
InChI Key: QTTMOCOWZLSYSV-OGLDAAHQSA-M
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Description

2’-O-(Benzyloxycarbonyl) Taxol is a derivative of the well-known chemotherapeutic agent paclitaxel. This compound is characterized by the addition of a benzyloxycarbonyl group at the 2’ position of the paclitaxel molecule. The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16, and it has a molecular weight of 988.04 g/mol . This modification is often used to enhance the solubility, stability, and bioavailability of paclitaxel, making it a valuable compound in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(Benzyloxycarbonyl) Taxol typically involves the protection of the hydroxyl group at the 2’ position of paclitaxel with a benzyloxycarbonyl group. This can be achieved through a series of chemical reactions, including esterification and carbamate formation. The reaction conditions often involve the use of protecting groups, catalysts, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 2’-O-(Benzyloxycarbonyl) Taxol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as chromatography and crystallization are employed to purify the compound. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

Scientific Research Applications

2’-O-(Benzyloxycarbonyl) Taxol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other taxane derivatives.

    Biology: Studied for its effects on cell division and microtubule stabilization.

    Medicine: Investigated for its potential as a chemotherapeutic agent with improved solubility and bioavailability compared to paclitaxel.

    Industry: Utilized in the development of drug delivery systems and formulations

Mechanism of Action

The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The benzyloxycarbonyl group enhances the compound’s solubility and bioavailability, potentially improving its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-(Benzyloxycarbonyl) Taxol is unique due to the addition of the benzyloxycarbonyl group, which enhances its solubility and bioavailability. This modification can potentially improve the compound’s therapeutic profile compared to other taxane derivatives .

Properties

Molecular Formula

C18H19NaO5S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;[(9R,13S,14R)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18-;/m0./s1

InChI Key

QTTMOCOWZLSYSV-OGLDAAHQSA-M

Isomeric SMILES

C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@H]1CCC2=O.[Na+]

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Origin of Product

United States

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